REACTION_SMILES
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[CH3:15][O:16][c:17]1[cH:18][c:19]([CH3:28])[c:20]([S:24](=[O:25])(=[O:26])[Cl:27])[c:21]([CH3:23])[cH:22]1.[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[CH:1]1([NH:4][CH2:5][CH2:6][OH:7])[CH2:2][CH2:3]1.[Cl:29][CH2:30][Cl:31]>>[CH:1]1([N:4]([CH2:5][CH2:6][OH:7])[S:24]([c:20]2[c:19]([CH3:28])[cH:18][c:17]([O:16][CH3:15])[cH:22][c:21]2[CH3:23])(=[O:25])=[O:26])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)c(S(=O)(=O)Cl)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCNC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1cc(C)c(S(=O)(=O)N(CCO)C2CC2)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |